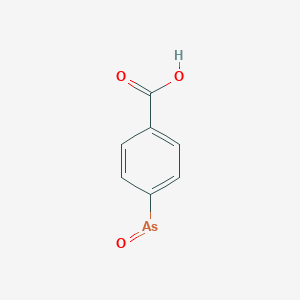
4-arsorosobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-arsorosobenzoic acid is an organoarsenic compound with the molecular formula C7H5AsO3 It is a derivative of benzoic acid where an arsenoso group (-AsO) is substituted at the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-arsenoso- typically involves the introduction of an arsenoso group into the benzoic acid structure. One common method is the reaction of benzoic acid with arsenic trioxide (As2O3) in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of benzoic acid, 4-arsenoso- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: 4-arsorosobenzoic acid can undergo oxidation reactions, where the arsenoso group is further oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert the arsenoso group to an arsenic hydride group (-AsH2).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Arsenic acid derivatives.
Reduction Products: Arsenic hydride derivatives.
Substitution Products: Halogenated or nitrated benzoic acid derivatives.
Applications De Recherche Scientifique
4-arsorosobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of arsenic-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-arsenoso- involves its interaction with cellular components, particularly proteins and enzymes. The arsenoso group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cytotoxic effects. The compound may also generate reactive oxygen species (ROS), contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Benzoic Acid: The parent compound, lacking the arsenoso group.
Arsenic Acid: Contains arsenic in a higher oxidation state.
Phenylarsine Oxide: Another organoarsenic compound with different substituents on the benzene ring.
Comparison: 4-arsorosobenzoic acid is unique due to the presence of the arsenoso group, which imparts distinct chemical and biological properties. Unlike benzoic acid, it can participate in reactions involving arsenic chemistry. Compared to arsenic acid, it has a more complex structure with potential for diverse applications. Phenylarsine oxide, while similar, has different reactivity and applications due to its specific substituents.
Propriétés
Numéro CAS |
1197-16-6 |
|---|---|
Formule moléculaire |
C7H5AsO3 |
Poids moléculaire |
212.03 g/mol |
Nom IUPAC |
4-arsorosobenzoic acid |
InChI |
InChI=1S/C7H5AsO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4H,(H,9,10) |
Clé InChI |
LAYWIZLJONIHNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)[As]=O |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)[As]=O |
Key on ui other cas no. |
1197-16-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















